molecular formula C12H18N2S B8754376 3-[(1-Methyl-4-piperidinyl)sulfanyl]aniline CAS No. 790668-23-4

3-[(1-Methyl-4-piperidinyl)sulfanyl]aniline

Cat. No.: B8754376
CAS No.: 790668-23-4
M. Wt: 222.35 g/mol
InChI Key: PITRJBBZBKDHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-Methyl-4-piperidinyl)sulfanyl]aniline is a useful research compound. Its molecular formula is C12H18N2S and its molecular weight is 222.35 g/mol. The purity is usually 95%.
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Properties

CAS No.

790668-23-4

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

3-(1-methylpiperidin-4-yl)sulfanylaniline

InChI

InChI=1S/C12H18N2S/c1-14-7-5-11(6-8-14)15-12-4-2-3-10(13)9-12/h2-4,9,11H,5-8,13H2,1H3

InChI Key

PITRJBBZBKDHKQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)SC2=CC=CC(=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 3-amino-benzenethiol (1.87 mL, 17.83 mmol), 4-chloro-1-methyl-piperidine hydrochloride (2.0 g, 11.76 mmol), cesium carbonate (8.42 g, 25.87 mmol), and dimethylformamide (60 mL), stir and heat at 80° C. After 18 hr., cool to ambient temperature and filter. Wash the filtrate with water (3×20 mL) and extract with diethyl ether (2×30 mL). Combine the organic layers, dry over magnesium sulfate, filter and concentrate. Purify through a plug of silica gel using dichloromethane/2.0 M ammonia in methanol (20:1 mixture ratio) to give the title compound as a pale orange oil (1.52 g, 58%): Mass spectrum (ion spray): m/z=223.1 (M+1), 1H NMR (free base, CDCl3): 7.10 (t, J=7.8 Hz, 1H), 6.84-6.80 (m, 1H), 6.77 (t, J=2.0 Hz, 1H), 6.58 (ddd, J=0.8, 2.2, 8.0 Hz, 1H), 3.69 (bs, 2H), 3.09 (bs, 1H), 2.85 (m, 2H), 2.31 (s, 3H), 2.16-1.99 (m, 4H), 1.79-1.64 (m, 2H). 13C NMR (free base, CDCl3): 146.7, 135.2, 129.4, 122.0, 118.4, 113.7, 55.1, 46.1, 43.6, 32.5.
Quantity
1.87 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
8.42 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
58%

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